molecular formula C7H8ClN3OS B1524799 {[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride CAS No. 1609407-78-4

{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1524799
CAS No.: 1609407-78-4
M. Wt: 217.68 g/mol
InChI Key: HKPQRWYPKHSLGK-UHFFFAOYSA-N
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Description

{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C7H7N3OS·HCl It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring

Scientific Research Applications

{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride has several scientific research applications:

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

Preparation Methods

The synthesis of {[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride typically involves the reaction of thienyl hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide.

Chemical Reactions Analysis

{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of {[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and methanamine group. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride can be compared with other similar compounds, such as:

  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique properties of this compound arise from the presence of the thienyl group, which can influence its electronic and steric characteristics .

Properties

IUPAC Name

(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-12-5;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPQRWYPKHSLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-78-4
Record name [5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
Reactant of Route 2
{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
Reactant of Route 3
{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
Reactant of Route 4
Reactant of Route 4
{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
Reactant of Route 5
{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
Reactant of Route 6
{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride

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